![molecular formula C15H14N6O2S B2357978 N-(苯并[c][1,2,5]噻二唑-4-基)-6-吗啉代嘧啶-4-甲酰胺 CAS No. 1903139-74-1](/img/structure/B2357978.png)

N-(苯并[c][1,2,5]噻二唑-4-基)-6-吗啉代嘧啶-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

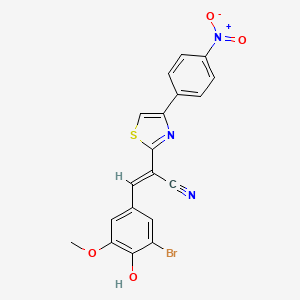

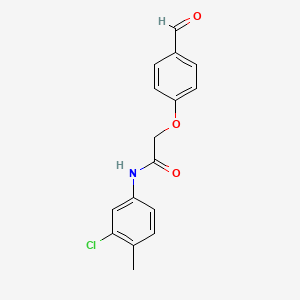

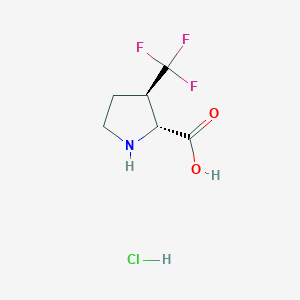

“N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-morpholinopyrimidine-4-carboxamide” is a compound that belongs to the class of benzo[c][1,2,5]thiadiazoles . Benzo[c][1,2,5]thiadiazoles are recognized to possess potent pharmacological activities including anticancer potential . They are usually obtained by cyanation of 4 (7)-bromo-2,1,3-benzothiadiazoles .

Synthesis Analysis

The synthesis of benzo[c][1,2,5]thiadiazoles involves a series of reactions. A series of seventeen compounds were synthesized in two steps in an efficient manner via substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica .Molecular Structure Analysis

The structure of the compound was established by means of an elemental analysis, high resolution mass-spectrometry, 1H, 13C-NMR, IR, UV spectroscopy and mass-spectrometry . The molecular formula of the compound is C6H5N3S .Chemical Reactions Analysis

The compound is usually obtained by cyanation of 4 (7)-bromo-2,1,3-benzothiadiazoles . The reaction of (E)-4- (2- (7-bromobenzo [c] [1,2,5]thiadiazol-4-yl)vinyl)-N,N-diphenylaniline with cyanating agents was studied and it was shown that the best yield of the compound was achieved by heating with zinc cyanide in NMP at 120 °C in the presence of tetrakis (triphenylphosphine)palladium (0) .Physical and Chemical Properties Analysis

The compound has a molecular formula of C6H5N3S . The structure of the compound was established by means of an elemental analysis, high resolution mass-spectrometry, 1H, 13C-NMR, IR, UV spectroscopy and mass-spectrometry .科学研究应用

光伏器件:染料敏化太阳能电池 (DSSCs)

包含2,1,3-苯并噻二唑作为内部受体和4 (7)-氰基作为锚定受体的供体-受体-供体 (D-A-A) 结构已在光伏应用中得到广泛研究。具体而言,该化合物已被研究用于染料敏化太阳能电池 (DSSCs)。这些太阳能电池依靠敏化染料来捕获阳光并将其转化为电能。 我们化合物的独特电子性质有助于电池内高效的光吸收和电荷分离,从而提高了整体能量转换效率 .

有机发光二极管 (OLEDs)

除了 DSSCs 之外,我们的化合物还在有机发光二极管 (OLEDs) 中发挥作用。OLED 广泛应用于显示器、照明和其他应用。 (E)-7-(4-(二苯胺基)苯乙烯基)苯并[c][1,2,5]噻二唑-4-腈结构表现出良好的发光特性,使其适合用作 OLED 中的发射器。 其深红色/近红外发射范围有助于高性能显示器和照明系统 .

电催化制氢

包括我们的化合物在内的 2,1,3-苯并噻二唑的氰基衍生物是电催化制氢的有前途的前体。这些化合物可以用作水分解反应中的催化剂,促进氢气的产生。 它们独特的电子结构和反应性使其在可持续能源应用中具有价值 .

荧光传感器

我们化合物的 D-A-A 结构也使其适用于荧光传感器。通过选择性地与特定分析物相互作用,它可以检测和量化各种物质。 研究人员正在探索其在环境监测、医学诊断和化学分析中的潜力 .

开启荧光

在荧光领域,该化合物已被研究作为用于开启荧光的推拉荧光团。其独特的分子结构使其在与特定目标结合后表现出增强的荧光。 这种行为在生物传感和成像应用中具有价值 .

电化学传感器

最后,我们化合物的电化学特性使其适合用于电化学传感器。这些传感器根据其电化学行为检测特定分子。 通过修饰化合物的结构,研究人员可以针对各种分析物定制其选择性和灵敏度 .

作用机制

Target of Action

Compounds based on the benzo[c][1,2,5]thiadiazole (btz) motif, which is a part of this compound, have been extensively researched for use in photovoltaics or as fluorescent sensors .

Mode of Action

The compound’s mode of action involves an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the BTZ group . This suggests that the compound might interact with its targets through a photo-induced electron transfer process.

Biochemical Pathways

It’s known that btz-based compounds have been used as potential visible-light organophotocatalysts . This suggests that the compound might influence photochemical reactions and pathways.

Result of Action

It’s known that btz-based compounds have been researched for use in photovoltaic applications and as fluorescent sensors or bioimaging probes for lipid droplets, mitochondria, and plasma membranes . This suggests that the compound might have potential applications in these areas.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of light is crucial for the compound’s function as a potential visible-light organophotocatalyst . Other factors such as temperature, pH, and the presence of other chemical species might also affect its action.

未来方向

Benzo[c][1,2,5]thiadiazoles have been extensively researched for use in photovoltaics or as fluorescent sensors . There is an intensifying necessity to develop novel new chemical entities and approaches targeting HIF-1 pathway . This marks a forward step towards the rational design of new materials for electronic and optical applications .

属性

IUPAC Name |

N-(2,1,3-benzothiadiazol-4-yl)-6-morpholin-4-ylpyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6O2S/c22-15(18-10-2-1-3-11-14(10)20-24-19-11)12-8-13(17-9-16-12)21-4-6-23-7-5-21/h1-3,8-9H,4-7H2,(H,18,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXSWMXPXLWXOGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2)C(=O)NC3=CC=CC4=NSN=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-isobutyl-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2357899.png)

![1-methyl-2-oxo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2357900.png)

![N-benzyl-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2357909.png)

![(2E,3E)-1-{[1,1'-biphenyl]-4-yl}-2-[2-(3,4-dimethylphenyl)hydrazin-1-ylidene]-3-(methoxyimino)propan-1-one](/img/structure/B2357912.png)